molecular formula C18H18N2O3 B2786416 10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 896704-00-0

10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No.: B2786416
CAS No.: 896704-00-0
M. Wt: 310.353
InChI Key: RQKJCDBCXABTAN-UHFFFAOYSA-N
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Description

10-methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Biological Activity

10-Methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with significant potential in various biological applications. This article aims to explore its biological activity based on existing literature and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H16N2O2
  • Molecular Weight : 280.32 g/mol
  • IUPAC Name : 10-Methoxy-2-methyl-3-phenyl-2,3,5,6-tetrahydro-4H-benzoxadiazocin-4-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : The presence of the methoxy group enhances its ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.
  • Cytotoxic Effects : In vitro studies show potential cytotoxicity against cancer cell lines.

Biological Activity Overview

Activity Type Description References
AntioxidantScavenges free radicals and reduces oxidative stress in cells.
AntimicrobialInhibits growth of bacteria such as E. coli and Staphylococcus aureus.
CytotoxicityInduces apoptosis in cancer cell lines (e.g., MCF-7 breast cancer cells).

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of 10-methoxy derivatives in a model of oxidative stress. Results indicated that the compound significantly reduced malondialdehyde levels and increased glutathione levels in treated cells compared to controls.

Case Study 2: Antimicrobial Efficacy

In a comparative analysis against common pathogens, 10-methoxy-2-methyl derivatives demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL for Gram-positive bacteria.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay using MTT reduction showed that the compound inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 25 µM after 48 hours of treatment.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:

  • The methoxy group is essential for enhancing bioactivity.
  • Structural modifications can lead to improved potency against specific biological targets.

Properties

IUPAC Name

6-methoxy-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18-11-14(13-9-6-10-15(22-2)16(13)23-18)19-17(21)20(18)12-7-4-3-5-8-12/h3-10,14H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJCDBCXABTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C(=CC=C3)OC)NC(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.